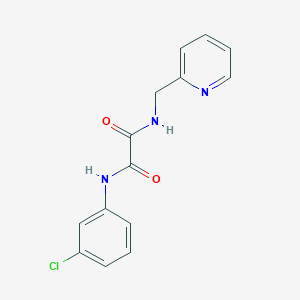
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as CPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPOP is a small molecule that belongs to the class of amide derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurodegenerative diseases, N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In infectious diseases, N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have antibacterial and antiviral activities against various pathogens, including Staphylococcus aureus and influenza virus.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and survival. N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a chaperone protein that is involved in the folding and stabilization of various client proteins.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. In addition, N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages for lab experiments, including its small molecular size, high solubility, and ease of synthesis. N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide can be easily synthesized using various methods, and its high solubility in water and organic solvents makes it suitable for various assays. However, N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide also has some limitations, including its low stability in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide research, including the development of more potent analogs, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential applications in combination therapies. The development of more potent analogs of N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide could lead to the discovery of new drugs for cancer, neurodegenerative diseases, and infectious diseases. The investigation of its pharmacokinetics and pharmacodynamics could help to optimize its dosing and administration in clinical settings. The exploration of its potential applications in combination therapies could lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been synthesized using various methods, including the reaction of 3-chlorobenzoyl chloride with 2-pyridinemethanol, which is then followed by the reaction with ethylenediamine. Another method involves the reaction of 3-chlorobenzoyl chloride with 2-pyridinemethanol, which is then followed by the reaction with ethylenediamine in the presence of triethylamine. The yield of N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide using these methods is reported to be around 50-60%.
Propriétés
IUPAC Name |
N'-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-4-3-6-11(8-10)18-14(20)13(19)17-9-12-5-1-2-7-16-12/h1-8H,9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLDBRPESJLDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5546898 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

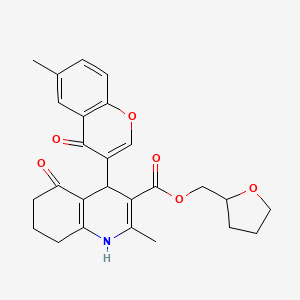
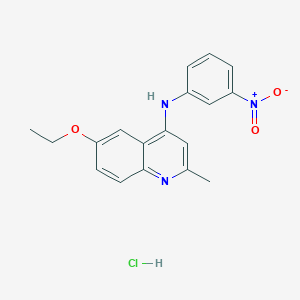
![4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4925206.png)
![N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide](/img/structure/B4925207.png)
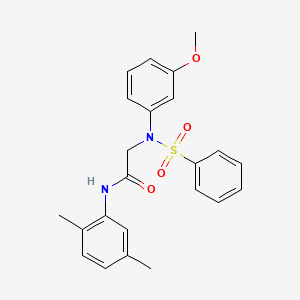
![1-[(5-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine oxalate](/img/structure/B4925216.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925222.png)
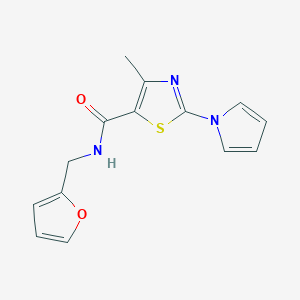
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4925241.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4925248.png)
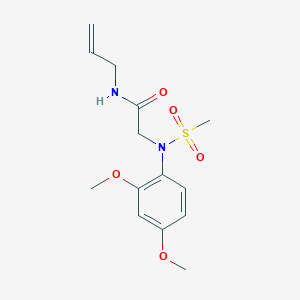
![N~1~-3-isoxazolyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4925250.png)

![3-[1-(2-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4925285.png)